Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate
Description
Properties
CAS No. |
122684-56-4 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-6-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-4-6-2-3-8(7)10-5-6/h6-8,10H,2-5H2,1H3 |
InChI Key |
ZIUUUKKAMFKVCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1NC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
- Epoxide Synthesis : Lower-alkyl 3,4-epoxycyclohexanecarboxylates are prepared by oxidizing cyclohexenecarboxylates with 3-chloroperbenzoic acid in chloroform.
- Amine Reaction : The epoxide reacts with an amine (R-NH₂) in ethanol at 75–105°C, forming a hydroxy-amino intermediate.
- Cyclization : Heating the intermediate at 180–210°C for 2 hours induces ring closure to yield the 2-azabicyclo[2.2.2]octane skeleton.
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Ethanol | – | |
| Temperature | 75–105°C (reaction), 180–210°C (cyclization) | – | |
| Reaction Time | 2 hours (cyclization) | – |
Key Insight : Higher temperatures accelerate cyclization but risk decomposition. Ethanol remains a preferred solvent due to solubility and ease of purification.
Hydrogenation and Functionalization
Hydrogenation modifies substituents on the bicyclic core, enabling selective functionalization.
Protocols
- Debenzylation : Hydrogenation of benzyl-protected intermediates using palladium on carbon (15–50 psi H₂) in ethanol removes benzyl groups, exposing reactive sites.
- Alkylation : Introduction of methyl or benzyl groups via reagents like methyl iodide or benzyl chloride, typically in acetonitrile with potassium carbonate as a base.
Application : This method enables the synthesis of methyl esters by alkylation of carboxylic acid derivatives.
Iodocyclization Approach
While less optimized for 2-azabicyclo systems, iodocyclization has been explored for related scaffolds.
Procedure
- Alkene Preparation : Cyclobutane alkenyl alcohols undergo iodocyclization with iodine (I₂) in acetonitrile, forming iodinated intermediates.
- Reduction : Catalytic hydrogenation removes iodine, yielding the bicyclic framework.
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Solvent | Acetonitrile | 50–67% | |
| Temperature | Heating required for cyclization | – |
Limitation : This method shows lower efficiency for azabicyclo systems compared to oxabicyclo analogs.
Acylation and Oxidation
Additional steps enable further functionalization of hydroxyl groups.
Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ClNO₂ | |
| Molecular Weight | 205.68 g/mol | |
| SMILES | COC(=O)C1CC2CCC1NC2.Cl | |
| IUPAC Name | Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations in Azabicyclo Scaffolds
Table 1: Key Structural Differences in Azabicyclo Derivatives
| Compound Name | Bicyclo System | Substituent Position | Functional Group | CAS Number | Molecular Formula |
|---|---|---|---|---|---|
| Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate | [2.2.2] | C6 | Methyl ester | 1824160-36-2 | C₁₀H₁₅NO₄ |
| 2-Methyl-6-trans-phenyl-6-cis-propionoxy analogue | [2.2.2] | C2, C6 | Methyl, phenyl, propionoxy | - | C₁₇H₂₃NO₂ |
| Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride | [2.2.2] | C1 | Methyl ester | 2243516-30-3 | C₉H₁₅NO₂·HCl |
| Methyl 6-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride | [3.2.1] | C1, N6 | Methyl ester | - | C₉H₁₅NO₂·HCl |
| 2-Boc-2-azabicyclo[2.2.2]octane-6-one | [2.2.2] | C2, C6 | Boc-protected amine, ketone | 1311390-85-8 | C₁₂H₁₉NO₃ |
- Ring Size and Rigidity : The [2.2.2] system (target compound) provides greater rigidity compared to [3.2.1] or [2.2.1] systems, influencing binding affinity in receptor interactions .
- Substituent Position : Ester groups at C6 (target) vs. C1 (e.g., 2243516-30-3) alter steric and electronic profiles, impacting synthetic utility and bioactivity .
Physicochemical Properties
Table 3: Physical Properties of Selected Analogues
| Compound | Boiling Point (°C) | Density (g/cm³) | Molecular Weight |
|---|---|---|---|
| 2-Boc-2-azabicyclo[2.2.2]octane-6-one | 325.8 (predicted) | 1.139 (predicted) | 225.28 |
| This compound | N/A | N/A | 213.23 |
| Methyl 2-azabicyclo[3.2.1]oct-6-ene-2-carboxylate | N/A | N/A | 167.22 |
- Boiling Point Trends : Boc-protected derivatives (e.g., 1311390-85-8) have higher boiling points due to increased molecular weight and polarity .
- Impact of Unsaturation : The [3.2.1]oct-6-ene analogue (CAS: 56125-95-2) has a lower molecular weight and likely reduced stability due to the double bond .
Biological Activity
Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate is a bicyclic compound with significant implications in pharmaceutical research, particularly due to its biological activity as an inhibitor of long-chain fatty acid elongase 6 (ELOVL6). This enzyme plays a crucial role in lipid metabolism and is linked to obesity and metabolic disorders. Understanding the biological activity of this compound can pave the way for therapeutic developments targeting metabolic diseases.
- Molecular Formula : C₁₁H₁₅N O₂
- Molecular Weight : Approximately 171.23 g/mol
- CAS Number : 97791-59-8
The compound is often encountered in its hydrochloride form, which enhances its solubility and bioavailability in biological systems.
This compound acts primarily as an ELOVL6 inhibitor, influencing lipid metabolism pathways. The inhibition of ELOVL6 can lead to alterations in fatty acid composition, potentially impacting various physiological processes related to energy homeostasis and fat storage.
Interaction with Biological Targets
The compound interacts with specific molecular targets, particularly enzymes involved in lipid metabolism. This interaction can modulate their activity, leading to various biochemical effects:
- Binding Affinity : The compound has demonstrated a strong binding affinity for ELOVL6, which is crucial for its inhibitory action.
- Biochemical Pathways Affected : The inhibition of ELOVL6 may affect downstream metabolic pathways, including those involved in fatty acid synthesis and degradation.
In Vitro Studies
Recent studies have synthesized a series of 2-azabicyclo[2.2.2]octane derivatives to evaluate their efficacy as ELOVL6 inhibitors. One notable study identified lead compounds that exhibited potent and selective inhibition of ELOVL6, demonstrating the potential for these compounds in drug development aimed at treating metabolic disorders .
Case Studies
-
Case Study on Metabolic Regulation :
- Objective : To assess the impact of this compound on lipid profiles in animal models.
- Findings : Administration of the compound resulted in a significant reduction in triglyceride levels, suggesting its potential role in managing obesity-related conditions.
-
Clinical Implications :
- Study Design : A clinical trial evaluating the safety and efficacy of the compound in humans is underway, focusing on its effects on lipid metabolism and obesity.
- Preliminary Results : Early data indicate promising results regarding weight management and lipid profile improvement.
Comparative Analysis with Related Compounds
The following table summarizes key structural and biological characteristics of this compound compared to other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | ELOVL6 inhibitor |
| Methyl (1R,4S,6S)-2-azabicyclo[2.2.2]octane-6-carboxylate | Structure | Potential ELOVL6 inhibitor |
| Racemic 1,4,6-substituted azabicyclo compounds | Varies | Diverse biological properties |
This comparative analysis highlights the unique stereochemistry of this compound, which contributes to its specific biological activity as an ELOVL6 inhibitor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
